molecular formula C29H28N2O4S B335529 ETHYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B335529
M. Wt: 500.6 g/mol
InChI Key: BMUKPBNSLDVVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline and thiophene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene rings in its structure suggests that it may exhibit unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl esters, methoxyphenyl derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-METHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiophene ring may interact with various enzymes and receptors, modulating their activity .

Properties

Molecular Formula

C29H28N2O4S

Molecular Weight

500.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C29H28N2O4S/c1-3-35-29(33)26-21-10-5-4-6-12-25(21)36-28(26)31-27(32)22-17-24(18-13-15-19(34-2)16-14-18)30-23-11-8-7-9-20(22)23/h7-9,11,13-17H,3-6,10,12H2,1-2H3,(H,31,32)

InChI Key

BMUKPBNSLDVVFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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